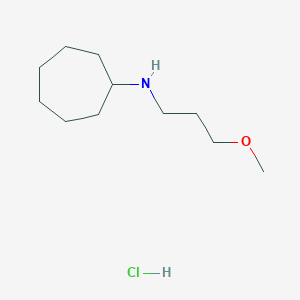
N-(3-Methoxypropyl)cycloheptanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxypropyl)cycloheptanamine hydrochloride is a chemical compound with the molecular weight of 221.77 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for N-(3-Methoxypropyl)cycloheptanamine hydrochloride is1S/C11H23NO.ClH/c1-13-10-6-9-12-11-7-4-2-3-5-8-11;/h11-12H,2-10H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-(3-Methoxypropyl)cycloheptanamine hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrices
- Analytical Profiles of Arylcyclohexylamines : A study provided analytical characterization of three psychoactive arylcyclohexylamines, focusing on their determination in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry techniques. This research is crucial for forensic and toxicological analysis, highlighting the capability to detect and quantify such compounds in biological samples (De Paoli et al., 2013).
Supramolecular Chemistry and Hydrogels
- Supramolecular Hydrogels : Research into N-(Fluorenyl-9-Methoxycarbonyl) dipeptides demonstrated the formation of supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels respond to ligand-receptor interactions, as well as to thermal or pH changes, showing potential for biomedical applications such as drug delivery systems (Zhang et al., 2003).
Metabolism and Toxicological Detection
- Metabolic Fate and Detectability : A study on new psychoactive substances, including 3-Methoxyphencyclidine (3-MeO-PCP), elucidated their metabolic fate using rat urine and human liver preparations. The research explored their detectability in urine, important for understanding the pharmacokinetics and potential toxicological impacts of these substances (Michely et al., 2017).
Pharmacological Effects and Receptor Binding
- NMDA Receptor and Serotonin Transporter Affinities : Research on the pharmacological profiles of ketamine and phencyclidine analogues, including methoxetamine, revealed their high affinity for the glutamate NMDA receptor. This study highlights the relevance of NMDA receptor antagonism in the psychotomimetic effects of these compounds, with implications for understanding their potential therapeutic or adverse effects (Roth et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)cycloheptanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-13-10-6-9-12-11-7-4-2-3-5-8-11;/h11-12H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPJVSKQVVSEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

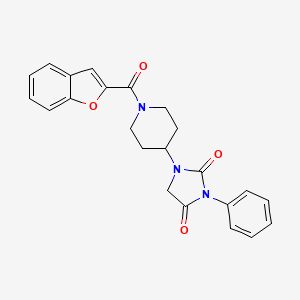
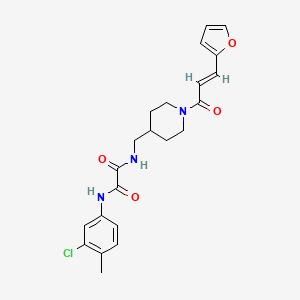
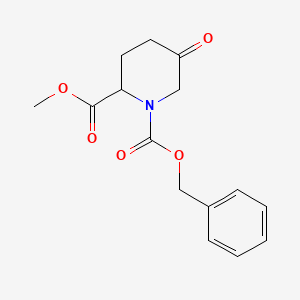

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)

![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)
![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)
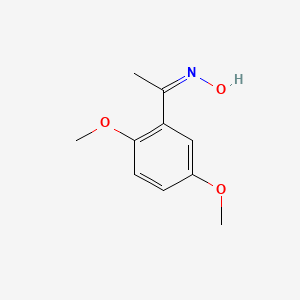
![2-Bromo-4,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2921621.png)
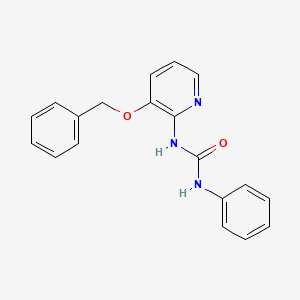
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)
